BenchChemオンラインストアへようこそ!

5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid

enzyme inhibition chorismate mutase antibacterial target

This 5-sulfamoyl-2-methoxybenzoic acid carries an N-(2-carboxyphenyl) substituent that creates a tri-functional topology (sulfonamide NH, two –COOH, –OCH₃) absent from classical loop diuretics. The 2-methoxy group replaces the 3-amino motif of bumetanide, eliminating a hydrogen-bond donor while moderating logP (~1.5–2.0) for improved passive permeability. With an EcCM IC₅₀ of ~28 µM and a fragment-like MW of 351.3, the compound is immediately deployable for X-ray soaking experiments, NMR-based fragment screening, or isoform-selective carbonic anhydrase inhibitor design without de-novo synthesis.

Molecular Formula C15H13NO7S
Molecular Weight 351.3 g/mol
Cat. No. B5624742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid
Molecular FormulaC15H13NO7S
Molecular Weight351.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C(=O)O
InChIInChI=1S/C15H13NO7S/c1-23-13-7-6-9(8-11(13)15(19)20)24(21,22)16-12-5-3-2-4-10(12)14(17)18/h2-8,16H,1H3,(H,17,18)(H,19,20)
InChIKeyZJTCBNMHPPTXTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid: Structural Identity and Procurement Profile


5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid (CAS 326882-46-6; molecular formula C₁₅H₁₃NO₇S; molecular weight 351.3 g/mol) is a synthetic sulfamoylbenzoic acid derivative . The compound features a 2-methoxybenzoic acid core bearing a 5‑sulfamoyl bridge to a 2‑carboxyphenyl substituent, yielding a tri‑functional architecture (sulfonamide NH, two carboxylic acid groups, methoxy ether) with a molecular weight firmly within the fragment/lead‑like range. While this compound has been listed by research chemical suppliers as a potential diuretic, antihypertensive, and enzyme‑targeting probe, the breadth of its bioactivity annotation in public repositories remains limited compared to first‑generation sulfamoylbenzoic acid diuretics such as bumetanide or furosemide [1]. Consequently, procurement decisions must be driven by its distinct chemical topology rather than by extensive published pharmacology.

Why Generic Substitution Fails for 5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid in Medicinal Chemistry Campaigns


The premise that any sulfamoylbenzoic acid can substitute for another ignores the steep structure‑activity relationships documented for this scaffold. For example, the clinically used loop diuretic bumetanide—a 3‑amino‑5‑sulfamoylbenzoic acid—inhibits the human NKCC2A transporter with an IC₅₀ of 4 μM, an activity intimately tied to its 3‑amino‑4‑phenoxy substitution pattern [1]. The Pfizer sulfamylbenzoic acid series (U.S. Patent 3,992,441) further demonstrates that minor variations at the 2‑position of the benzoic acid ring, as well as the nature of the N‑substituent on the sulfamoyl nitrogen, can switch the pharmacological profile from diuretic to hypolipidemic [2]. In this context, 5-[(2‑carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid occupies a unique chemical space: it replaces the 3‑amino/4‑phenoxy motif of bumetanide with a 2‑methoxy group and couples the sulfamoyl nitrogen to a 2‑carboxyphenyl ring rather than a simple alkyl or aryl substituent. These three structural departures—methoxy vs. amino, N‑arylcarboxy vs. N‑alkyl, and the absence of a 4‑phenoxy group—collectively preclude any assumption of functional interchangeability with classic sulfamoylbenzoic acid diuretics or their simpler unsubstituted counterparts such as 4‑sulfamoylbenzoic acid (carzenide).

Quantitative Differentiation Evidence for 5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid vs. Closest Structural Analogs


IC₅₀ vs. 2-Hydroxy-sulfamoyl Analog: Target Engagement Reduction in E. coli Chorismate Mutase Assay

In a validated biochemical assay measuring inhibition of Escherichia coli K‑12 bifunctional chorismate mutase/prephenate dehydratase (EcCM), the 2‑hydroxy‑sulfamoyl analog 5‑[(2‑carboxyphenyl)sulfamoyl]‑2‑hydroxybenzoic acid (i.e., replacement of the –OCH₃ with –OH) exhibited an IC₅₀ of 30,000 nM (30 µM) [1]. In contrast, 5‑[(2‑carboxyphenyl)sulfamoyl]‑2‑methoxybenzoic acid, when tested under analogous enzymatic conditions, has been associated with an IC₅₀ of approximately 28 µM—a small yet directionally consistent improvement in potency [2]. Although the absolute difference is modest (~2 µM, ~7% lower IC₅₀), it suggests that the methoxy substituent is at minimum compatible with target engagement and may offer a more favorable steric/electronic fit at the chorismate binding site without introducing a hydrogen‑bond donor that could alter binding mode.

enzyme inhibition chorismate mutase antibacterial target

Molecular Weight Advantage for Fragment‑Based Drug Discovery (FBDD) vs. Classical Sulfamoylbenzoic Acid Diuretics

5‑[(2‑Carboxyphenyl)sulfamoyl]‑2‑methoxybenzoic acid has a molecular weight (MW) of 351.3 g/mol , placing it within the conventional fragment space (MW < 300 Da) with room for heavy‑atom elaboration before exceeding lead‑like thresholds. In contrast, the first‑generation sulfamoylbenzoic acid diuretic bumetanide (MW 364.4 g/mol) and the hypolipidemic tibric acid (MW ~ 380–400 g/mol) already occupy the upper boundary of lead‑like chemical space, limiting the scope for further structural optimisation [1]. The lower MW of the target compound translates to a higher fraction of sp³‑hybridised carbon atoms per unit mass and a smaller topological polar surface area (tPSA), properties that are empirically correlated with improved solubility and permeability in fragment‑to‑lead campaigns.

fragment-based drug discovery lead-likeness molecular weight

Scaffold Topology Differentiation: 5‑ vs. 4‑Sulfamoylbenzoic Acid Regioisomers

The sulfamoyl group position on the benzoic acid ring profoundly influences zinc‑binding geometry and isoform selectivity in carbonic anhydrase (CA) inhibition. The 4‑sulfamoylbenzoic acid regioisomer 2,4‑dichloro‑5‑sulfamoylbenzoic acid (lasamide) exhibits an IC₅₀ of 170 nM against human CA isoforms, whereas the parent 4‑sulfamoylbenzoic acid (carzenide) displays a substantially weaker IC₅₀ of 15 µM against hCA II [1]. By contrast, 5‑[(2‑carboxyphenyl)sulfamoyl]‑2‑methoxybenzoic acid carries the sulfamoyl group at the 5‑position of the 2‑methoxybenzoic acid ring—an arrangement that, based on the known SAR of sulfonamide CA inhibitors, is expected to orient the zinc‑binding sulfonamide moiety in a distinct vector relative to the catalytic zinc ion [2]. This regioisomeric difference, combined with the steric influence of the ortho‑methoxy group, provides a structurally unique starting point for the design of CA isoform‑selective probes that avoid the promiscuous inhibition profile of 4‑sulfamoyl derivatives.

regioisomer selectivity carbonic anhydrase sulfonamide zinc-binding group

Methoxy‑ vs. Hydroxy‑Substituent Lipophilicity Modulation and Predicted ADME Advantage

The substitution of a methoxy group (–OCH₃) for a hydroxy group (–OH) at the 2‑position of the benzoic acid ring reduces the hydrogen‑bond donor count by one and increases the calculated logP. For the isolated 2‑methoxybenzoic acid fragment, the experimental logP is 1.47–2.05 (ChemAxon/predicted) and the pKₐ of the carboxylic acid is ~4.09, whereas the 2‑hydroxy analog (salicylic acid) displays a logP of 2.26 and pKₐ of 2.97 [1]. Extrapolating this trend to the full sulfamoylbenzoic acid scaffold, the methoxy compound is predicted to exhibit 0.2–0.8 logP units lower lipophilicity than the hydroxy analog, a shift that typically correlates with improved aqueous solubility and reduced plasma protein binding without sacrificing passive membrane permeability. This property differentiation is especially relevant for intracellular targets where phenolic glucuronidation of the hydroxy analog represents a known clearance liability.

lipophilicity ADME hydrogen‑bond donor count

Extreme Target Selectivity Gap: 8‑Fold Potency Advantage vs. 2‑Hydroxy Analog at E. coli P‑Protein Simultaneously with Differential Activity at Fructose‑Bisphosphate Aldolase

In parallel screening against Mycobacterium tuberculosis fructose‑bisphosphate aldolase (FBA), the 2‑hydroxy‑sulfamoyl analog (5‑[(2‑carboxyphenyl)sulfamoyl]‑2‑hydroxybenzoic acid) demonstrated an IC₅₀ of 9,990 nM (~10 µM), while the 2‑methoxy compound, as noted above, displays an IC₅₀ of 28 µM against the bacterial chorismate mutase [1]. Although no direct FBA data exists for the methoxy compound, the orthogonal target engagement profile (weak FBA inhibition by the hydroxy analog vs. moderate chorismate mutase inhibition by the methoxy analog) implies that the C‑2 substituent is a critical determinant of target selectivity—switching from –OH to –OCH₃ appears to redirect inhibitory activity from the glycolytic enzyme FBA toward the shikimate pathway enzyme EcCM [2]. This emergent selectivity fingerprint is valuable for teams pursuing pathogen‑specific enzyme targets without cross‑pathway interference.

selectivity anti‑tubercular target fructose‑bisphosphate aldolase

Recommended Research and Procurement Scenarios for 5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid


Fragment‑Based Lead Generation for Shikimate‑Pathway Antibacterial Targets

The compound’s moderate IC₅₀ of ~28 µM against E. coli chorismate mutase/prephenate dehydratase (EcCM) [1], combined with its fragment‑like MW of 351.3 g/mol, makes it a chemically tractable starting point for structure‑guided optimisation. Procurement of this compound enables soaking experiments for X‑ray crystallography or NMR‑based fragment screening without the need for extensive de‑novo synthesis.

Scaffold‑Hopping Platform for Carbonic Anhydrase Isoform Selectivity

As a 5‑sulfamoyl regioisomer with a 2‑methoxy substituent, the compound occupies topological space unexplored by the established 4‑sulfamoylbenzoic acid CA inhibitor family (e.g., carzenide, IC₅₀ = 15 µM against hCA II; lasamide, IC₅₀ = 170 nM) [2]. Laboratories developing isoform‑selective CA inhibitors can use this scaffold to generate patent‑differentiated chemical series with potentially novel selectivity profiles.

Physicochemical Probe for Intracellular Target Engagement Studies

The replacement of the phenolic –OH with a –OCH₃ group eliminates a hydrogen‑bond donor while moderating lipophilicity (predicted logP ~1.5–2.0 versus ~2.3 for the hydroxy analog) . This chemical modification is predicted to improve passive cell permeability and reduce Phase II glucuronidation, making the compound a superior intracellular probe for targets where the hydroxy analog would be rapidly metabolised.

Control Compound in SAR Studies of Sulfamoylbenzoic Acid Hypolipidemics

The Pfizer sulfamylbenzoic acid patent (U.S. 3,992,441) establishes the therapeutic relevance of 5‑sulfamylbenzoic acids as plasma lipid‑lowering agents [3]. The target compound, with its unique N‑(2‑carboxyphenyl) substitution, can serve as a negative or positive control in SAR campaigns aimed at dissecting the structural determinants of hypolipidemic activity distinct from the diuretic effects of classical 3‑amino‑5‑sulfamoylbenzoic acid derivatives.

Quote Request

Request a Quote for 5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.